Propanedinitrile, (6-phenyl-5-hexynyl)-
Description
Propanedinitrile (malononitrile) derivatives are characterized by two nitrile groups (-C≡N) attached to a central carbon atom. The compound "Propanedinitrile, (6-phenyl-5-hexynyl)-" features a 6-phenyl-5-hexynyl substituent, which combines an aromatic phenyl group and an alkyne (hexynyl) chain.
Key structural features:
- Aromatic substitution: The phenyl group may contribute to π-π stacking interactions, influencing crystallinity and solubility.
Properties
CAS No. |
144582-84-3 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(6-phenylhex-5-ynyl)propanedinitrile |
InChI |
InChI=1S/C15H14N2/c16-12-15(13-17)11-5-2-1-4-8-14-9-6-3-7-10-14/h3,6-7,9-10,15H,1-2,5,11H2 |
InChI Key |
PBNMWWILJDJHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCC(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Propanedinitrile, (6-phenyl-5-hexynyl)- involves several steps, typically starting with the preparation of the hexynyl chain and the phenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Propanedinitrile, (6-phenyl-5-hexynyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Propanedinitrile, (6-phenyl-5-hexynyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, (6-phenyl-5-hexynyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Similar Propanedinitrile Derivatives
Structural and Physical Properties
The substituents on propanedinitrile significantly alter physical properties. Below is a comparison with analogs from and other sources:
Notes:
- The target compound’s alkyne group may reduce crystallinity compared to purely aromatic analogs, leading to a lower melting point or amorphous state.
- Solubility in polar solvents (e.g., DCM, THF) is anticipated due to nitrile groups, but the bulky hexynyl chain could limit solubility in non-polar solvents .
Catalytic Activity (Knoevenagel Reaction)
Propanedinitriles are widely used in Knoevenagel condensations. –3 highlight coordination compounds catalyzing reactions between propanedinitrile and aldehydes. The hexynyl group in the target compound may enhance coordination with metal catalysts, improving reaction efficiency compared to simpler analogs like (ethoxymethylene)-propanedinitrile .
Cyclization and Polymerization
demonstrates propanedinitriles forming 4H-pyran carbonitriles via cyclization. The target’s alkyne group could enable click chemistry or Sonogashira coupling, expanding synthetic utility compared to methyl- or methoxy-substituted derivatives .
Thermodynamic and Spectroscopic Comparisons
- Thermodynamics : (Ethoxymethylene)-propanedinitrile has a calculated boiling point of 433.2 K . The target’s larger substituent may increase molecular weight, raising boiling point and heat capacity.
- Spectral Signatures: All analogs show strong IR absorption ~2200–2230 cm⁻¹ for nitriles. The target’s alkyne C-H stretch (~3300 cm⁻¹) and aromatic signals (δ 7.0–7.5 ppm) would distinguish it from non-alkynyl derivatives .
Research Findings and Limitations
- Structural Insights : Substituent bulkiness inversely correlates with crystallinity; phenyl/alkynyl groups may favor amorphous phases.
- Activity Trends : Electron-withdrawing groups (e.g., Cl, CN) enhance reactivity in condensation reactions, while alkyl/alkoxy groups improve solubility .
- Knowledge Gaps: Direct data on the target compound’s synthesis, toxicity, and stability are absent. Experimental validation is needed for accurate property prediction.
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